molecular formula C16H15BrO2 B1273302 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 844879-47-6

3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No. B1273302
CAS RN: 844879-47-6
M. Wt: 319.19 g/mol
InChI Key: KWFIRZWGVDVOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone is a chemical compound with the CAS Number: 844879-47-6 . It has a molecular weight of 319.2 and its IUPAC name is (3-bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone is represented by the formula C16H15BrO2 . Unfortunately, the specific 3D structure or 2D Mol file is not available in the search results.

Scientific Research Applications

Organic Synthesis

3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone: is utilized in organic synthesis as a precursor for various complex molecules. Its bromine atom can undergo nucleophilic substitution reactions, making it a versatile building block for constructing larger, more complex structures. This compound can be used to synthesize a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Material Science

In material science, this compound’s unique structure allows it to be used in the development of novel polymers with specific properties. For instance, incorporating this benzophenone into a polymer backbone could potentially enhance the material’s UV resistance or alter its thermal stability .

Photocatalysis

Benzophenones are known for their photocatalytic properties3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone could be investigated for its potential use in photocatalytic applications, such as creating self-cleaning surfaces or in the degradation of pollutants under light irradiation .

Medicinal Chemistry

This compound may serve as a lead structure in medicinal chemistry for the development of new therapeutic agents. Its structural features could interact with biological targets, and modifications of its core structure could lead to the discovery of compounds with significant biological activity .

Chemical Sensors

The presence of both electron-donating and electron-withdrawing groups in 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone makes it a candidate for use in chemical sensors. It could be part of a sensor array for detecting specific organic compounds or ions .

Analytical Chemistry

In analytical chemistry, derivatives of benzophenone, such as 3-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone , can be used as standards or reagents in chromatography and mass spectrometry to identify and quantify other compounds .

Nanotechnology

The compound’s ability to form stable radicals upon photolysis could be exploited in nanotechnology, particularly in the creation of nanoscale magnetic materials that have applications in data storage or quantum computing .

Agricultural Chemistry

Lastly, in agricultural chemistry, this benzophenone derivative could be used to synthesize new pesticides or herbicides. Its structural adaptability allows for the creation of compounds that target specific pests or weeds without affecting crops .

properties

IUPAC Name

(3-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFIRZWGVDVOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373649
Record name 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

CAS RN

844879-47-6
Record name (3-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.